molecular formula C19H24O6 B14158706 Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate CAS No. 3950-07-0

Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate

Katalognummer: B14158706
CAS-Nummer: 3950-07-0
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: BNFQTOZDBMJWTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, methoxy groups, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate ester group can be introduced through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of methoxy and carboxylate groups allows for hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(2-hydroxy-2-oxoethyl)-4-(4-hydroxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
  • Methyl 3-(2-ethoxy-2-oxoethyl)-4-(4-ethoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate

Uniqueness

Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and functional groups. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

3950-07-0

Molekularformel

C19H24O6

Molekulargewicht

348.4 g/mol

IUPAC-Name

methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C19H24O6/c1-19(18(22)25-4)10-9-14(12-5-7-13(23-2)8-6-12)15(17(19)21)11-16(20)24-3/h5-8,14-15H,9-11H2,1-4H3

InChI-Schlüssel

BNFQTOZDBMJWTH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C(C1=O)CC(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.